7,8,9,10-Dehydro Doxorubicinone

Description

Contextualization within the Anthracycline Class of Natural Products

Anthracyclines represent a significant class of aromatic polyketides originally isolated from Streptomyces bacteria. agscientific.comcallaix.com First identified for their anti-tumor properties in the 1960s, they have since become some of the most effective and widely used anti-cancer agents. agscientific.comcallaix.com The characteristic structure of an anthracycline consists of a tetracyclic aglycone (a non-sugar component) attached to one or more sugar moieties. agscientific.comcallaix.com The diversity within the anthracycline family arises from structural variations in both the aglycone core and the attached sugar residues. agscientific.comcallaix.com

These compounds, such as the well-known doxorubicin (B1662922) and daunorubicin, are notable for their red color and their mechanism of action, which involves intercalating into DNA and inhibiting the enzyme topoisomerase II, ultimately disrupting DNA replication and repair in cancer cells. agscientific.comresearchgate.net The aglycone portion of the molecule is crucial for this DNA intercalation. rsc.org While clinically effective, the use of anthracyclines can be limited by significant side effects. researchgate.net This has driven extensive research into the synthesis and study of more than 2,000 analogues in an effort to develop new derivatives with improved therapeutic profiles. callaix.com

Doxorubicinone (B1666622) as the Aglycone Precursor of Doxorubicin

Doxorubicin, a flagship member of the anthracycline class, is composed of the aglycone doxorubicinone linked to the amino sugar daunosamine (B1196630). callaix.comnih.gov Doxorubicinone, also known as adriamycinone, is the non-sugar core that forms the backbone of doxorubicin. caymanchem.commedchemexpress.com It is a key metabolite of doxorubicin and can be formed through the enzymatic cleavage of the glycosidic bond, a process known as deglycosylation. callaix.comnih.gov

The structure of doxorubicinone features a planar tetracyclic ring system, which is essential for its biological activity. rsc.org Unlike its parent compound, doxorubicin, which primarily intercalates into the DNA double helix, studies have suggested that the aglycone doxorubicinone likely binds to the minor groove of DNA. rsc.org As a standalone entity, doxorubicinone is a subject of significant research interest for understanding the structure-activity relationships and metabolic pathways of anthracyclines. researchgate.netnih.gov

Definition and Structural Relationship of 7,8,9,10-Dehydro Doxorubicinone within Anthracycline Chemistry

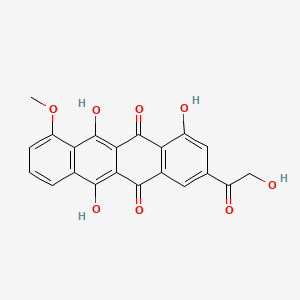

This compound is a derivative of doxorubicinone. fda.govncats.io Its name signifies a modification of the doxorubicinone structure specifically through a "dehydrogenation" process. This chemical transformation involves the removal of hydrogen atoms from the A-ring of the tetracyclic system, leading to the formation of double bonds.

Structurally, doxorubicinone possesses a saturated A-ring (the cyclohexene (B86901) ring). caymanchem.com In contrast, this compound features an aromatized A-ring, resulting from the formal loss of four hydrogen atoms across positions 7, 8, 9, and 10. This unsaturation fundamentally alters the geometry and electronic properties of this part of the molecule compared to its precursor, doxorubicinone. This compound is recognized as an impurity and a related substance in the context of doxorubicin synthesis and degradation studies. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

1,6,11-trihydroxy-3-(2-hydroxyacetyl)-10-methoxytetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O8/c1-29-13-4-2-3-9-15(13)21(28)17-16(18(9)25)19(26)10-5-8(12(24)7-22)6-11(23)14(10)20(17)27/h2-6,22-23,25,28H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIXWCJEVLBUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC(=C4)C(=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675662 | |

| Record name | 1,6,11-Trihydroxy-3-(hydroxyacetyl)-10-methoxytetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-23-7 | |

| Record name | 1,6,11-Trihydroxy-3-(hydroxyacetyl)-10-methoxytetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivation of 7,8,9,10 Dehydro Doxorubicinone

Chemical Synthesis Methodologies

The deliberate synthesis of 7,8,9,10-Dehydro Doxorubicinone (B1666622) and related structures often serves as a stepping stone towards more complex anthracycline frameworks.

Utilization as a Synthetic Intermediate in Doxorubicinone Synthesis

While direct total synthesis of 7,8,9,10-Dehydro Doxorubicinone is not extensively detailed in readily available literature, its structural relative, doxorubicinone, is a key target. The synthesis of doxorubicinone, the aglycone of doxorubicin (B1662922), is a complex process. Some synthetic routes may proceed through intermediates that, upon dehydration or elimination reactions, could conceptually yield a dehydro- (B1235302) species like this compound. This compound can be considered an impurity or a side-product in certain synthetic pathways targeting doxorubicin itself.

General Approaches for Anthracycline Aglycone Mimics (e.g., Domino Carbopalladation)

Modern synthetic strategies are continuously being developed to create mimics of anthracycline aglycones, which are the non-sugar portions of anthracycline antibiotics. One such powerful technique is the domino carbopalladation reaction. nih.gov This approach allows for the efficient construction of the multiple ring systems characteristic of the anthracycline scaffold. nih.gov By using versatile starting materials like differently substituted carbohydrates and dialkyne chains, a wide variety of structural analogs can be produced. nih.govresearchgate.net This methodology involves a cascade of reactions catalyzed by palladium, leading to the formation of two of the four rings of the anthracycline framework in a single key step. nih.gov While not explicitly building this compound, these flexible synthetic routes provide a framework for creating a diverse library of related structures, which could include dehydro variants. researchgate.net

Formation as a Degradation Product

This compound is well-documented as a degradation product of the widely used chemotherapy agent, doxorubicin. Its formation can occur under various conditions, impacting the stability and integrity of doxorubicin solutions.

Spontaneous Formation in Aqueous Environments

Doxorubicin has been shown to degrade in aqueous solutions, and this degradation can lead to the formation of several products. Studies have reported on the stability of doxorubicin under various conditions, including aqueous environments. nih.gov The degradation process can be influenced by factors such as the pH of the solution and exposure to light. nih.govnih.gov In some instances, the degradation of doxorubicin in cell culture medium has been observed to produce 7,8,9,10-desacetyldoxorubicinone, a related dehydro compound. nih.gov This highly lipophilic degradation product is readily taken up by both sensitive and resistant cells. nih.gov

Acid-Catalyzed Loss of Amino Sugar and Aromatization of the Saturated Ring

Under acidic conditions, doxorubicin is known to undergo degradation. nih.gov A primary degradation pathway involves the acid-catalyzed cleavage of the glycosidic bond, which results in the loss of the daunosamine (B1196630) sugar moiety. nih.gov This initial step forms the aglycone, doxorubicinone. Subsequent reactions, including dehydration, can lead to the aromatization of the A-ring, resulting in the formation of this compound. Forced degradation studies under acidic hydrolytic conditions have shown the formation of a single major degradation product. nih.gov

pH Dependence of Degradation Pathways

The degradation of doxorubicin is highly dependent on the pH of the environment. nih.govjrespharm.com While stable at a neutral pH of 7.4, its stability significantly decreases as the pH becomes more acidic or alkaline. nih.govjrespharm.com In acidic solutions, the cleavage of the glycosidic linkage is a predominant degradation pathway. nih.gov Conversely, in alkaline conditions, doxorubicin is extremely unstable and undergoes complete disintegration. jrespharm.commdpi.com The rate of degradation and the specific products formed are therefore closely linked to the pH of the aqueous solution. nih.govscholarsresearchlibrary.com For instance, doxorubicin shows minimal degradation at pH 4.8, but the degradation rate increases at higher pH values like 6.5 and 7.4. nih.gov

Structural Characterization and Spectroscopic Analysis

Molecular Composition and Structural Features

7,8,9,10-Dehydro Doxorubicinone (B1666622) possesses the molecular formula C₂₁H₁₄O₈ and a molecular weight of approximately 394.33 g/mol . nih.gov Its core structure is based on the tetracyclic quinonoid aglycone of doxorubicin (B1662922), known as doxorubicinone. The key distinguishing feature, as indicated by its name, is the presence of a double bond in the 7,8,9,10-position of the A-ring of the anthracycline skeleton. This unsaturation makes it an achiral molecule.

The structure consists of a planar tetracyclic ring system with a methoxy (B1213986) group and multiple hydroxyl groups, which are characteristic of anthracyclines. The presence of a side chain containing a carbonyl group and a primary alcohol at C-14 is another important structural aspect.

Table 1: Molecular Properties of 7,8,9,10-Dehydro Doxorubicinone

| Property | Value |

| Molecular Formula | C₂₁H₁₄O₈ |

| Molecular Weight | 394.33 g/mol |

| Chirality | Achiral |

Spectroscopic Identification Techniques

The elucidation of the precise structure of this compound and its differentiation from doxorubicin and other related compounds heavily relies on a combination of modern spectroscopic techniques.

Mass Spectrometry Applications (e.g., ESI Mass Spectrometry)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of polar molecules like this compound. In positive ion mode, the molecule would be expected to produce a prominent pseudomolecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) experiments would be crucial for structural confirmation. Fragmentation of the parent ion would likely involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), and portions of the side chain, providing valuable structural information. The fragmentation pattern would be distinct from that of doxorubicin due to the presence of the double bond in the A-ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., HSQC, COSY, 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum would reveal signals corresponding to the aromatic protons on the tetracyclic ring system, the methoxy group protons, and the protons of the C-14 side chain. The signals from the A-ring would be significantly different from those in doxorubicin due to the introduced unsaturation, likely showing vinylic proton signals.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for all 21 carbon atoms in the molecule, including the carbonyl carbons, aromatic carbons, the methoxy carbon, and the carbons of the side chain. The chemical shifts of the sp² hybridized carbons in the A-ring would confirm the "dehydro" feature.

2D NMR (HSQC, COSY): Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra. Correlation Spectroscopy (COSY) would identify proton-proton coupling networks, helping to establish the connectivity of protons within the spin systems of the molecule.

Ultraviolet-Visible (UV-Vis) Detection

The extended π-conjugated system of the anthracycline chromophore in this compound is expected to result in strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. The UV-Vis spectrum would likely exhibit characteristic absorption maxima similar to doxorubicin, which absorbs around 480 nm, giving it a red color. researchgate.net The introduction of the additional double bond in the A-ring may cause a slight shift in the absorption maxima (either a bathochromic or hypsochromic shift) compared to doxorubicin, providing an additional point of analytical differentiation.

Fluorescence Spectroscopy and Considerations for Interference with Doxorubicin Detection

Doxorubicin and its derivatives are known to be fluorescent molecules. nih.gov this compound is also expected to exhibit intrinsic fluorescence, with excitation and emission wavelengths likely in a similar range to doxorubicin (excitation ~470 nm, emission ~560-590 nm). researchgate.netnih.gov

The presence of degradation products, such as this compound, in samples of doxorubicin can pose a significant analytical challenge. As these degradation products are often structurally similar and may possess overlapping fluorescence spectra, they can interfere with the accurate quantification of doxorubicin using fluorescence-based methods. nih.gov This necessitates the use of chromatographic separation techniques, such as High-Performance Liquid Chromatography (HPLC), coupled with fluorescence detection to resolve doxorubicin from its degradation products before quantification. The dimerization of doxorubicin is known to cause a dramatic decrease in fluorescence quantum yield and a red shift in the emission spectrum, a phenomenon that could also be relevant for its degradation products. rsc.org

Table 2: Spectroscopic Techniques for the Analysis of this compound

| Technique | Expected Observations |

| ESI-MS | Pseudomolecular ion [M+H]⁺, characteristic fragmentation pattern. |

| ¹H NMR | Signals for aromatic, methoxy, and side-chain protons; vinylic proton signals. |

| ¹³C NMR | Signals for all 21 carbons, including sp² carbons of the dehydro ring. |

| 2D NMR (HSQC, COSY) | Correlation peaks confirming H-C and H-H connectivity. |

| UV-Vis Spectroscopy | Strong absorption in the UV-Vis region, with potential shifts in λmax compared to doxorubicin. |

| Fluorescence Spectroscopy | Intrinsic fluorescence, potential for interference with doxorubicin detection. |

Biological Relevance and Preclinical Investigations

Role in Doxorubicin (B1662922) Metabolism

The metabolic transformation of doxorubicin is a complex process that can lead to the formation of several byproducts, including alcohol metabolites and aglycones. Aglycones are formed by the removal of the daunosamine (B1196630) sugar moiety from the parent compound. nih.govuniroma1.it This metabolic conversion is critical as the resulting aglycones have different physicochemical properties, such as increased lipophilicity, which may influence their biological activity. nih.gov

The primary pathway for the formation of doxorubicin aglycones is the reductive cleavage of the C7-linked glycosidic bond that connects the tetracyclic ring structure to the daunosamine sugar. nih.govnih.gov This process is catalyzed by enzymes such as NADPH-dependent hydrolase and reductase-type glycosidases. nih.gov The reaction can proceed through a one-electron reduction of the quinone moiety of doxorubicin, forming a semiquinone radical intermediate. nih.govnih.gov This unstable intermediate can then undergo deglycosylation, leading to the formation of an aglycone. nih.gov This reductive deglycosylation process is considered a minor metabolic pathway for doxorubicin. nih.gov

Doxorubicin metabolism generates several key aglycone metabolites, including doxorubicinone (B1666622) (also known as 7-hydroxydoxorubicin aglycone) and 7-deoxydoxorubicinone (B29498). nih.govnih.gov In clinical settings, analyses of patient plasma samples have shown that while various aglycones can be formed, some are more prominent than others. For instance, 7-deoxydoxorubicinolone, the aglycone of the metabolite doxorubicinol, was identified as the major aglycone in a study of 50 patient samples, with other aglycones present only in very low concentrations. nih.govresearchgate.net

The metabolic activation of doxorubicin is closely linked to the generation of reactive oxygen species (ROS), or free radicals. nih.govresearchgate.net The one-electron reduction of the doxorubicin quinone ring, a key step in the formation of some aglycones, produces a semiquinone radical. nih.govresearchgate.net This radical can react with molecular oxygen to regenerate the parent quinone, producing superoxide (B77818) radicals in the process. nih.gov This redox cycling can lead to a cascade of reactions generating other ROS, such as hydrogen peroxide and highly reactive hydroxyl radicals. researchgate.netscielo.br The process of deglycosylation itself, which produces metabolites like 7-deoxydoxorubicinone, is also associated with the production of ROS. scielo.br This generation of free radicals is considered a central mechanism in both the anticancer activity and the cardiotoxicity of doxorubicin. nih.govnih.gov

In Vitro and In Vivo (Non-human) Biological Activity Studies

Preclinical studies using cell cultures and animal models are essential for characterizing the biological effects of doxorubicin metabolites. These investigations help to elucidate the specific roles these compounds play in the therapeutic efficacy and toxicity of doxorubicin treatment.

The cytotoxicity of doxorubicin aglycones has been evaluated in various preclinical cell models, particularly in cardiomyocytes, due to the well-documented cardiotoxicity of the parent drug. In a study using human differentiated cardiac AC16 cells, the cytotoxicity of major metabolites was compared after a 48-hour exposure. The results, based on the MTT assay which measures cell viability, showed that the aglycones doxorubicinone and 7-deoxydoxorubicinone were less toxic than the parent drug, doxorubicin. nih.govnih.gov

Table 1: Comparative Cytotoxicity of Doxorubicin and its Aglycone Metabolites in AC16 Cardiac Cells

| Compound | Concentration Range Tested | Observed Cytotoxicity | Relative Toxicity Compared to Doxorubicin |

|---|---|---|---|

| Doxorubicin (DOX) | 0.5 to 10 µM | Significant cytotoxicity observed starting at 1 µM | Baseline |

| Doxorubicinone (DOXone) | 1 to 10 µM | Significant cytotoxicity observed starting at 2 µM | Less toxic |

| 7-Deoxydoxorubicinone (7-DeoxyDOX) | 1 to 10 µM | Significant cytotoxicity observed starting at 2 µM | Less toxic |

Data sourced from a comparative in vitro study on AC16 cardiac cells. nih.govnih.gov

Mitochondria are a primary target for doxorubicin and its metabolites, and mitochondrial dysfunction is a hallmark of doxorubicin-induced cardiotoxicity. nih.govnih.gov The aglycones, being more lipophilic, have been shown to accumulate in the inner mitochondrial membrane where they can interfere with the electron transport chain. nih.gov

Studies have assessed the impact of aglycones on mitochondrial function by measuring changes in mitochondrial membrane potential. In differentiated AC16 cardiac cells, doxorubicin caused a significant drop in mitochondrial membrane potential at a concentration of 1 µM. In contrast, the aglycone metabolites doxorubicinone and 7-deoxydoxorubicinone only induced significant changes at a higher concentration of 2 µM, indicating they are less potent in causing this specific form of mitochondrial damage compared to doxorubicin. nih.gov

Table 2: Effects of Doxorubicin and Aglycone Metabolites on Mitochondrial Membrane Potential in AC16 Cells

| Compound | Concentration Causing Significant Depolarization | Effect on Mitochondrial Membrane Potential |

|---|---|---|

| Doxorubicin (DOX) | 1 µM | Impressive mitochondrial membrane potential depolarization (68.19 ± 13.02% of control) |

| Doxorubicinone (DOXone) | 2 µM | Caused changes in mitochondrial membrane potential only at the highest concentration tested (73.73 ± 12.28% of control) |

| 7-Deoxydoxorubicinone (7-DeoxyDOX) | 2 µM | Caused changes in mitochondrial membrane potential only at the highest concentration tested (71.98 ± 15.67% of control) |

Data sourced from a study assessing mitochondrial membrane potential using the JC-1 probe in AC16 cardiac cells. nih.gov

Cellular Uptake and Lipophilicity Profiles

The ability of an anthracycline derivative to cross the cell membrane and accumulate intracellularly is fundamentally governed by its physicochemical properties, most notably its lipophilicity. Lipophilicity, often quantified as the octanol-buffer partition coefficient (Koct:buf), dictates how readily a molecule can partition into the lipid bilayer of cellular membranes. For anthracyclines, cellular influx rates have been shown to correlate with the logarithm of this coefficient. nih.gov

The transition from the glycoside (e.g., doxorubicin) to its aglycone (e.g., doxorubicinone) involves the removal of the polar daunosamine sugar, which significantly increases the molecule's lipophilicity. Consequently, aglycones like 7,8,9,10-Dehydro Doxorubicinone are inherently more lipophilic than their parent glycoside counterparts. This enhanced lipophilicity can lead to a higher rate of passive diffusion across cell membranes.

However, the relationship is not entirely linear, as excessive lipophilicity can increase binding to plasma proteins, such as bovine serum albumin (BSA), which can, in turn, reduce the concentration of the free drug available for cellular uptake. nih.gov Studies comparing doxorubicin with a more lipophilic analogue, iododoxorubicin, found that while the latter had a higher influx rate in a protein-free medium, the addition of BSA reduced its uptake more significantly than that of doxorubicin. nih.gov Therefore, an intermediate lipophilicity is often considered optimal for effective hepatocellular uptake. The development of lipophilic pro-drugs of doxorubicin is a strategy employed to enhance encapsulation and loading into drug delivery systems like micelles. nih.govyoutube.com

Table 1: Physicochemical and Biological Property Comparison

| Compound Feature | Doxorubicin (Glycoside) | Doxorubicinone (Aglycone) |

|---|---|---|

| Sugar Moiety | Present (Daunosamine) | Absent |

| Relative Lipophilicity | Lower | Higher |

| Cellular Uptake | Slower, less dependent on protein binding | Potentially faster, but more susceptible to reduction by protein binding |

| Primary DNA Interaction | Intercalation and sugar-mediated groove binding | Intercalation only |

Structure-Activity Relationships in the Context of Anthracycline Aglycones

The sugar component, typically daunosamine, is a critical determinant of the biological and genotoxic activity of anthracyclines. researchgate.netnih.gov While the planar aglycone is responsible for inserting itself between DNA base pairs (intercalation), the sugar moiety serves as a minor groove binder. mdpi.com The 3'-amino group on the daunosamine sugar is particularly crucial. mdpi.com At physiological pH, this amine is protonated, allowing it to form strong ionic interactions with the negatively charged phosphate (B84403) backbone of DNA, which significantly stabilizes the drug-DNA complex. mdpi.com

Molecular planarity is a key factor for effective DNA intercalation. An increase in the planar surface area of the aglycone can potentially enhance the stacking interactions with DNA base pairs. This altered binding geometry can, in turn, affect the interaction with topoisomerase II, the primary enzyme target of these drugs. Modifications to the aglycone chromophore are known to be responsible for differences in biological activities. nih.gov While specific data on this compound is limited, studies on other heterocyclic compounds have shown that the presence of a double bond in a ring can significantly impact biological outcomes, sometimes increasing toxicity. Furthermore, the electronic changes resulting from A-ring aromatization can modulate the redox potential of the quinone moiety in ring C, which is involved in the generation of reactive oxygen species—a secondary mechanism contributing to both the anticancer effects and cardiotoxicity of anthracyclines.

Table 2: Summary of Structure-Activity Relationships

| Structural Modification | Key Structural Change | Impact on Biological Activity |

|---|---|---|

| Removal of Sugar Moiety (Aglycone Formation) | Loss of daunosamine sugar. | Increases lipophilicity; loses minor groove binding capability; significantly reduces cytotoxic potency. researchgate.netmdpi.com |

| Aromatization of A-Ring (Dehydro Derivative) | Creates a planar, unsaturated A-ring. | Increases overall planarity of the intercalating chromophore, potentially altering DNA binding affinity and topoisomerase II interaction. nih.gov |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography, particularly HPLC, stands as a cornerstone for the separation and identification of doxorubicin (B1662922) and its various metabolites, including aglycones like 7,8,9,10-Dehydro Doxorubicinone (B1666622).

High-Performance Liquid Chromatography (HPLC) is a powerful tool for resolving complex mixtures of anthracyclines. Methods developed for doxorubicin and its metabolites can be adapted to separate and identify 7,8,9,10-Dehydro Doxorubicinone. The separation is typically achieved on reverse-phase columns, where the polarity difference between the glycosidic parent drug and its less polar aglycone metabolites allows for effective resolution.

A key feature of these HPLC methods is the use of fluorescence detection, which provides high sensitivity and selectivity for anthracyclines. nih.govnih.gov The native fluorescence of the tetracyclic quinonoid structure is exploited by setting an excitation wavelength typically around 470 nm and measuring the emission at approximately 550-580 nm. nih.govnih.govnih.gov

Several HPLC methods have been established for the analysis of doxorubicin and its metabolites in various biological matrices. For instance, a method using a cyanopropyl chromatographic column has successfully separated doxorubicin from seven of its fluorescent metabolites. nih.gov Another validated assay utilizes a Lichrosorb RP-8 column with an isocratic mobile phase to determine doxorubicin and its aglycone metabolites in plasma. nih.gov These established methodologies provide a strong foundation for the specific analysis of this compound.

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase (Column) | Cyanopropyl (25 cm x 4.6 mm, 5 µm) nih.gov | Lichrosorb RP-8 (5 µm) nih.gov |

| Mobile Phase | 75.6% 10 mM KH₂PO₄ (pH 4.3) / 24.4% CH₃CN nih.gov | Acetonitrile-tetrahydrofuran-phosphate buffer (pH 2.2) (800:5:200, w/w/w) nih.gov |

| Flow Rate | 1.5 ml/min nih.gov | Not Specified nih.gov |

| Detection | Fluorescence (Ex: 470 nm, Em: 580 nm) nih.gov | Fluorescence (Ex: 460 nm, Em: 550 nm) nih.gov |

| Sensitivity | < 0.3 ng/ml nih.gov | Not Specified nih.gov |

Advanced Fluorescence-Based Analytical Strategies

The intrinsic fluorescence of the anthracycline ring system is a defining characteristic that enables a suite of advanced, non-destructive analytical strategies. nih.gov These methods are particularly useful for studying the interactions of these molecules in biological systems and for differentiating between structurally similar analogues.

Doxorubicin exhibits characteristic fluorescence with an excitation maximum around 470 nm and emission peaks appearing between 550 nm and 640 nm. nih.govmdpi.com The precise peak positions and their relative intensities are sensitive to the molecular environment and structural modifications. The structure of this compound, which features a modified B-ring and lacks the daunosamine (B1196630) sugar moiety of the parent doxorubicin, is expected to exhibit distinct fluorescence spectral properties.

Alterations in the electronic structure due to the additional conjugation in the dehydro form, combined with the absence of the sugar group, would likely lead to shifts in the excitation and emission maxima (a bathochromic or hypsochromic shift). While doxorubicin's fluorescence spectrum shows three distinct peaks around 550, 596, and 640 nm, the spectrum of its dehydro-aglycone derivative would be different, allowing for spectral deconvolution and differentiation in mixed samples. mdpi.com This principle is fundamental to distinguishing metabolites from the parent drug using spectrofluorometry.

| Parameter | Value | Reference |

|---|---|---|

| Max Excitation Wavelength (λex) | ~470 nm | nih.gov |

| Max Emission Wavelength (λem) | ~560-596 nm | nih.govmdpi.com |

| Quantum Yield (in aqueous buffer) | ~4-5% | mdpi.comnih.gov |

Fluorescence lifetime, the average time a molecule remains in its excited state before returning to the ground state, is an intrinsic property that is highly sensitive to molecular structure and environment. For doxorubicin, the fluorescence lifetime is approximately 1 nanosecond (ns) for the monomer in solution. nih.govrsc.org This lifetime can change significantly upon binding to macromolecules or changes in the local environment; for instance, it increases to about 2 ns when immobilized in a PVA film. nih.gov

Given that this compound has a different chemical structure and rigidity compared to doxorubicin, it is predicted to have a distinct fluorescence lifetime. Time-resolved fluorescence spectroscopy can measure these differences, even for molecules with overlapping steady-state spectra. This technique, therefore, offers a powerful method for discriminating between the parent drug and its dehydro-metabolite in a mixture without prior physical separation. Studies on the related anthracycline daunomycin have shown that its lifetime changes upon interaction with biological structures, demonstrating the sensitivity of this parameter. nih.gov

A well-established mechanism of doxorubicin is its ability to intercalate into the DNA double helix. nih.gov This intercalation process leads to a significant quenching (decrease) of doxorubicin's fluorescence intensity. researchgate.net This phenomenon can be exploited to develop a competitive binding assay for the indirect quantification of analogues like this compound that may also possess DNA-binding capabilities.

In such an assay, a standard concentration of doxorubicin is mixed with a DNA solution, resulting in a quenched fluorescence signal. Upon the addition of this compound, a competition for the DNA intercalation sites would occur. If the dehydro-analogue binds to DNA, it will displace some of the doxorubicin molecules, leading to a recovery of the doxorubicin fluorescence signal. The extent of this fluorescence de-quenching would be proportional to the concentration and DNA-binding affinity of the this compound added. This competitive displacement provides a sensitive, indirect method for its quantification. Spectroscopic studies have determined the binding constants for doxorubicin-DNA interactions, providing the quantitative basis for such assays. nih.gov

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Routes for 7,8,9,10-Dehydro Doxorubicinone (B1666622) and its Analogs

The generation of 7,8,9,10-Dehydro Doxorubicinone and its analogs is a key area of research, moving beyond conventional chemical synthesis towards more innovative and efficient methodologies. A significant frontier in this field is the use of combinatorial biosynthesis. nih.gov This approach leverages genetic engineering of microorganisms, such as Streptomyces species, which are natural producers of anthracyclines. By manipulating the biosynthetic gene clusters, researchers can create customized pathways to produce novel or rare anthracyclinone scaffolds. nih.gov

Strategies include swapping key enzymes within the polyketide synthase (PKS) cassettes or introducing tailoring enzymes like oxygenases and cyclases from different biosynthetic pathways. nih.gov These modifications can alter the core structure of the anthracyclinone, potentially leading to the formation of dehydro-analogs. The goal of these metabolic engineering efforts is to generate a diverse library of compounds, including those based on the this compound scaffold, which can then be screened for desired biological activities. nih.gov

| Synthetic Strategy | Description | Potential Outcome for Dehydro Analogs |

| Combinatorial Biosynthesis | Engineering Streptomyces spp. by modifying biosynthetic gene clusters. nih.gov | Production of novel anthracyclinone scaffolds that can serve as precursors to or include the dehydro structure. |

| Enzyme Swapping | Replacing native enzymes (e.g., ketoreductases, cyclases) with those from other pathways. nih.gov | Introduction of unsaturation in the A-ring of the anthracyclinone core. |

| Heterologous Expression of Tailoring Enzymes | Introducing enzymes like oxygenases that catalyze specific C-H functionalization. nih.gov | Could facilitate the specific dehydrogenation steps required to form the target compound. |

Detailed Mechanistic Studies of its Formation and Degradation Pathways

Understanding how this compound is formed and how it subsequently degrades is crucial for controlling its presence and leveraging its properties. This compound is primarily recognized as a degradation product of doxorubicin (B1662922). Recent studies have focused on elucidating these pathways under various stress conditions.

Forced degradation studies, which subject doxorubicin to conditions like acid/base hydrolysis, oxidation, photolysis, and thermal stress, are instrumental in identifying its degradation products. nih.gov It has been demonstrated that under acidic hydrolysis, doxorubicin can degrade into a related compound, 7-deoxydehydrodoxorubicinone. nih.gov Thermal stress has also been shown to produce significant degradation products. nih.gov The formation of this compound likely occurs through the acid-catalyzed cleavage of the glycosidic bond linking the daunosamine (B1196630) sugar to the aglycone, followed by dehydration reactions within the A-ring of the doxorubicinone structure. The intrinsic redox capacity of the tetrahydronapthacenedione aglycone moiety may also play a role in its formation under certain physiological or environmental conditions. nih.gov

| Condition | Pathway | Resulting Product |

| Acid Hydrolysis | Cleavage of the glycosidic bond and subsequent elimination reactions. | Formation of 7-deoxydehydrodoxorubicinone. nih.gov |

| Thermal Stress | Heat-induced decomposition. | Generation of various degradation products, with potential for dehydro-aglycones. nih.gov |

| Redox Cycling | Intrinsic chemical activity of the aglycone. | Potential formation of reactive tautomers under anaerobic conditions. nih.gov |

Development of Advanced Analytical Strategies for Comprehensive Metabolite Profiling

To fully understand the role of this compound, robust analytical methods are required for its detection and quantification within complex biological matrices. The development of a stability-indicating method using High-Performance Liquid Chromatography with a Diode-Array Detector and Mass Spectrometry (HPLC-DAD-MS) has been a significant advancement. nih.gov This technique is powerful enough to separate doxorubicin from its various degradation products, including dehydro-variants, and provide structural information through mass-to-charge ratio analysis. nih.gov

Furthermore, metabolomics approaches are being employed to gain a comprehensive view of the small molecules, including drug metabolites, within a biological system. nih.gov Techniques like 1H Nuclear Magnetic Resonance (NMR) spectroscopy are used to profile the metabolic changes in cancer cells following treatment with doxorubicin. nih.gov These methods can reveal the full spectrum of metabolites, including this compound, and help correlate their presence with cellular responses. nih.gov Such comprehensive profiling is essential for identifying which metabolites contribute to either the therapeutic effect or the toxicity of the parent drug. nih.gov

Investigation of its Role in Modulating Specific Cellular Pathways and Biomarkers, distinct from direct cytotoxic effects

While the primary mechanism of anthracyclines involves DNA intercalation and topoisomerase II poisoning, there is growing evidence that their metabolites and aglycones may have distinct biological activities. nih.govnih.gov Future research will focus on whether this compound can modulate cellular pathways independently of the direct cytotoxic effects associated with doxorubicin.

Areas of investigation include its impact on epigenetic mechanisms, such as histone modifications. Doxorubicin treatment is known to cause histone eviction and degradation. nih.gov It would be valuable to determine if this compound contributes to or modulates this effect. Additionally, this compound could serve as a biomarker. The presence and concentration of specific metabolites can sometimes predict a patient's response to chemotherapy. nih.gov Research is needed to explore if levels of this compound in patients correlate with treatment efficacy or the onset of side effects like cardiotoxicity. nih.gov

Utilization as a Chemical Scaffold for the Design and Synthesis of New Anthracycline Derivatives with Modified Properties

The core structure of this compound presents a unique chemical scaffold for the development of novel anthracycline derivatives. By using this dehydro-aglycone as a starting point, chemists can design and synthesize new compounds with potentially improved properties, such as enhanced efficacy, reduced toxicity, or the ability to overcome drug resistance. elsevierpure.com

The process of glycodiversification is a promising strategy, where novel sugar moieties are attached to the aglycone scaffold. nih.gov Glycosyltransferase enzymes, which catalyze the attachment of deoxysugars, can be used in combinatorial biosynthesis systems to create libraries of new glycosylated derivatives of the dehydro-doxorubicinone core. nih.gov The rationale is that modifications to both the aglycone and the sugar component can fine-tune the biological activity of the resulting molecule. nih.gov For instance, altering the sugar can affect the drug's DNA binding affinity, cellular uptake, and interaction with target enzymes, potentially leading to the development of next-generation anticancer agents with a better therapeutic window. elsevierpure.comnih.gov

Q & A

Basic Research Questions

Q. How can doxorubicinone be reliably quantified in pharmaceutical formulations using HPLC?

- Methodological Answer : Use reversed-phase HPLC with a C18 column and UV detection at 254 nm. Prepare a mobile phase of water, acocyanin, ethanol, and phosphoric acid (pH 3.6 ± 0.1) at 1.5 mL/min. Validate system suitability with doxorubicinone relative retention time (~0.6) and resolution ≥5.5 against doxorubicin. Ensure peak symmetry (0.7–1.2) and theoretical plates ≥2250 .

Q. What spectroscopic methods confirm the structural identity of doxorubicinone?

- Methodological Answer : Perform UV-Vis spectroscopy in methanol to observe characteristic absorption maxima at 234 nm, 254 nm, and 480 nm. Confirm the aglycone structure via LC-HRMS, targeting m/z 419.081 (MW 414.103). Cross-validate with MS/MS fragmentation patterns (e.g., loss of glycosidic moieties) .

Q. How is doxorubicinone distinguished from its parent compound, doxorubicin, in purity assays?

- Methodological Answer : Employ chromatographic separation under pharmacopeial conditions (USP/EP). Doxorubicinone elutes earlier (relative retention time ~0.6) and lacks the daunosamine sugar moiety. Use impurity reference standards (e.g., EP Impurity D) for calibration .

Advanced Research Questions

Q. How can intracellular doxorubicinone be detected in cancer cell models, and what are the technical challenges?

- Methodological Answer : Use a novel VTGE (vortex tube gel electrophoresis) process coupled with LC-HRMS for metabolite profiling. Optimize cell lysis in acidic conditions (pH 2.5–3.0) to stabilize doxorubicinone. Validate via MS/MS spectra (Figure 6 in ) and compare with synthetic standards. Challenges include low intracellular concentrations and interference from semiquinone radicals .

Q. What experimental designs resolve contradictions in reports of doxorubicinone’s presence in MCF-7 cells?

- Methodological Answer : Conduct time-course studies with high-resolution sampling (e.g., 0–48 hrs post-DOX treatment). Use isotopically labeled DOX (e.g., ¹³C-doxorubicin) to trace metabolic conversion. Validate findings with orthogonal methods: immunoblotting for mitochondrial dysfunction markers (e.g., cytochrome C release) and caspase-7 activation .

Q. How does doxorubicinone contribute to DOX-induced mitochondrial toxicity in cancer cells?

- Methodological Answer : Isolate mitochondria from DOX-treated MCF-7 cells and measure oxygen consumption rate (OCR) via Seahorse assays. Correlate doxorubicinone levels (LC-HRMS) with ROS production (DCFDA staining) and mitochondrial membrane potential (JC-1 assay). Use siRNA knockdown of drug-metabolizing enzymes (e.g., CYP450) to confirm metabolic pathways .

Q. What are the limitations of current metabolomic approaches in detecting doxorubicinone-derived free radicals?

- Methodological Answer : Free radicals (e.g., DOX semiquinone) are short-lived and require spin-trapping agents (e.g., DMPO) for stabilization prior to EPR spectroscopy. Combine with LC-MS to differentiate radical adducts from stable metabolites. Note that standard metabolomic workflows may miss transient species .

Data Contradiction Analysis

Q. Why do some studies fail to detect doxorubicinone in DOX-treated cells despite its known metabolic pathway?

- Resolution : Earlier methods lacked sensitivity for low-abundance metabolites. Recent studies using VTGE-LC-HRMS (LOD ~0.1 ng/mL) overcome this. Cross-check cell lysis protocols: acidic buffers (pH 2.5) prevent degradation, while neutral pH may hydrolyze doxorubicinone .

Methodological Best Practices

- Chromatography : Always include system suitability tests (resolution, tailing factor) and use EP/USP reference standards .

- Metabolomics : Use stable isotope-labeled internal standards to correct for matrix effects in LC-HRMS .

- Cell Studies : Validate apoptosis pathways (e.g., PARP-1 cleavage) to confirm doxorubicinone’s role beyond free radical mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.